tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1086392-07-5
VCID: VC11496996
InChI:
SMILES:
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.2

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

CAS No.: 1086392-07-5

Cat. No.: VC11496996

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.2

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate - 1086392-07-5

Specification

CAS No. 1086392-07-5
Molecular Formula C13H19BrN2O2
Molecular Weight 315.2

Introduction

Structural and Molecular Characteristics

The compound features a carbamate-protected amine group attached to a 2-aminoethyl chain substituted at the 3-position of a bromophenyl ring. Its molecular formula is C₁₃H₁₉BrN₂O₂, with a molecular weight of 315.21 g/mol . Key structural elements include:

  • A tert-butoxycarbonyl (Boc) group that protects the primary amine during synthetic steps.

  • A 3-bromophenyl substituent that influences electronic and steric properties, facilitating cross-coupling reactions.

  • A carbamate linkage (–NH–CO–O–) that enhances stability under basic conditions .

Comparative analysis with the 4-bromo isomer reveals minor differences in dipole moments and crystallinity due to bromine positioning, though both isomers share similar solubility profiles in polar aprotic solvents like DMF and DMSO .

Synthetic Methodologies

Carbamate Formation via Boc Protection

The primary synthesis route involves reacting 2-amino-2-(3-bromophenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A representative protocol from peptide chemistry adaptations includes:

  • Dissolving the amine substrate in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Adding Boc₂O dropwise at 0°C to minimize side reactions.

  • Stirring at room temperature for 4–6 hours, followed by aqueous workup and column purification .

Yield Optimization:

  • Coupling Reagents: EDCI/HOBt systems improve yields to >90% by activating the carbamate intermediate.

  • Solvent Effects: THF increases reaction rates compared to DCM but requires anhydrous conditions .

Industrial-Scale Production and Purification

Industrial synthesis employs continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6–8 hours1–2 hours
Yield85–90%92–95%
Purification MethodColumn ChromatographyCrystallization (EtOAc)

Key Challenges:

  • Residual bromine contamination during crystallization, addressed via activated carbon filtration .

  • Thermal instability of the Boc group above 150°C, necessitating low-temperature drying.

Applications in Medicinal Chemistry

Role in Antibacterial Agent Development

The 4-bromo analog has been utilized in sulfonamide-based peptidase inhibitors targeting bacterial enzymes. Molecular docking studies show:

  • Binding Affinity: –8.2 kcal/mol to E. coli peptide deformylase (PDB: 1LRU) .

  • Selectivity: 12-fold higher for bacterial vs. human proteases due to bromine’s hydrophobic interactions .

Suzuki-Miyaura Cross-Coupling

The bromophenyl moiety enables palladium-catalyzed couplings with boronic acids. For example:
R–B(OH)2+tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamatePd(PPh3)4R–C₆H₄–CH₂–NHBoc\text{R–B(OH)}_2 + \text{tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R–C₆H₄–CH₂–NHBoc}
Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene/EtOH (1:1) at 100°C .

Stability and Degradation Pathways

Thermogravimetric Analysis (TGA):

  • Decomposition begins at 180°C, releasing CO₂ and tert-butanol.

  • Bromine remains stable up to 250°C, forming HBr upon degradation .

Hydrolytic Stability:

  • Acidic Conditions (pH < 3): Rapid Boc deprotection (<30 minutes).

  • Basic Conditions (pH > 10): Carbamate hydrolysis dominates, yielding 2-amino-2-(3-bromophenyl)ethylamine.

SupplierPurityFormMinimum Order
Chemlyte Solutions99%Liquid100 g
Shanghai Scochem Tech98%Powder25 g
Weifang Yangxu Group99%Solid1 mg

Storage Recommendations:

  • Temperature: –20°C under argon.

  • Shelf Life: 24 months if unopened .

Future Research Directions

  • Catalyst Development: Exploring N-heterocyclic carbene (NHC) ligands to enhance cross-coupling efficiency.

  • Biological Screening: Expanding antimicrobial testing to Gram-positive pathogens and biofilm models.

  • Polymer Support: Immobilizing the compound on Merrifield resin for solid-phase synthesis .

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